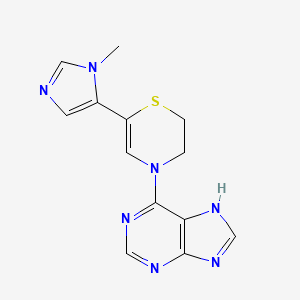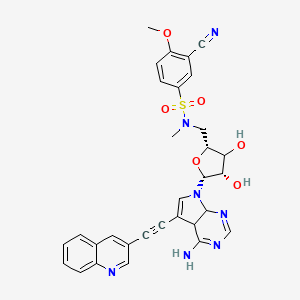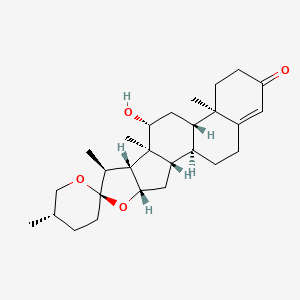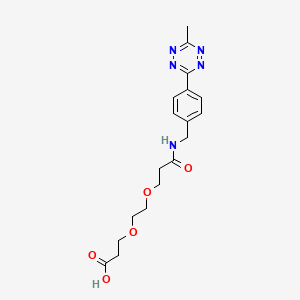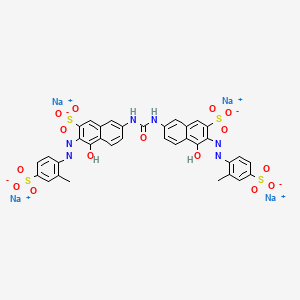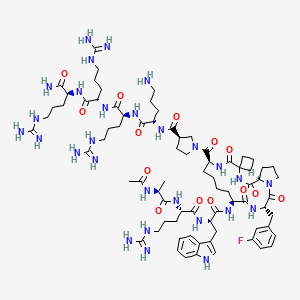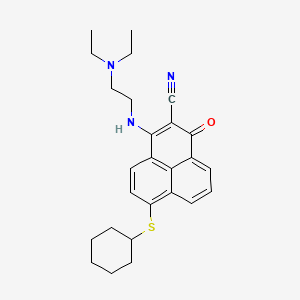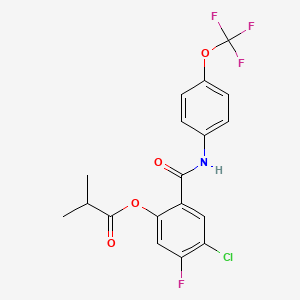
SARS-CoV-2-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-38 is a novel compound identified as a potent inhibitor of the main protease of the SARS-CoV-2 virus. This compound has shown significant promise in inhibiting the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-38 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research group or pharmaceutical company involved .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
SARS-CoV-2-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of SARS-CoV-2 inhibitors.
Biology: Employed in cellular assays to investigate the biological activity and toxicity of SARS-CoV-2 inhibitors.
Medicine: Potential therapeutic agent for the treatment of COVID-19, targeting the main protease of the virus to inhibit its replication.
Industry: Utilized in the development of diagnostic assays and screening platforms for SARS-CoV-2 inhibitors .
Mechanism of Action
SARS-CoV-2-IN-38 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the processing of viral polyproteins, which are necessary for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include the nucleophilic attack on the electrophilic group of the inhibitor by the cysteine residue in the protease active site .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in combination with ritonavir as Paxlovid.
Molnupiravir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Remdesivir: A nucleotide analog that inhibits viral RNA synthesis.
Uniqueness
SARS-CoV-2-IN-38 is unique in its binding conformation and the specific interactions it forms with the main protease. Unlike other inhibitors, it adopts a U-shaped binding conformation, allowing for a more stable and effective inhibition of the protease. This unique binding mode contributes to its high potency and selectivity .
Properties
Molecular Formula |
C18H14ClF4NO4 |
|---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
[4-chloro-5-fluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H14ClF4NO4/c1-9(2)17(26)27-15-8-14(20)13(19)7-12(15)16(25)24-10-3-5-11(6-4-10)28-18(21,22)23/h3-9H,1-2H3,(H,24,25) |
InChI Key |
QXDMSFMWVYXQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


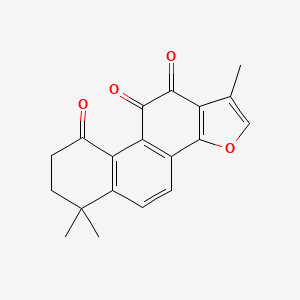
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
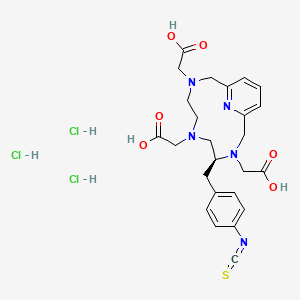
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
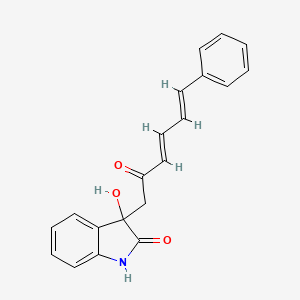
![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)

